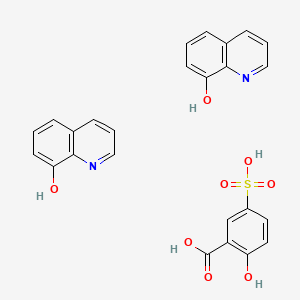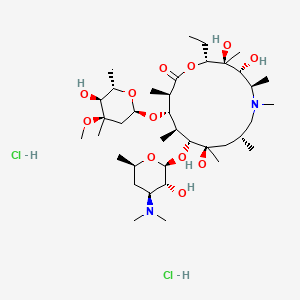
Azithromycin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azithromycin dihydrochloride is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin and is known for its broad-spectrum antibacterial activity. This compound is commonly used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azithromycin dihydrochloride is synthesized from erythromycin through a series of chemical reactions. The process involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen atom into the lactone ring, forming the azalide structure . The key steps in the synthesis include:
Oxidation: Erythromycin is oxidized to form an oxime derivative.
Reduction: The oxime derivative is reduced to form an amine.
Cyclization: The amine undergoes cyclization to form the azalide ring structure.
Hydrochloride Formation: The final product, azithromycin, is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Solvent Selection: Suitable solvents such as methylene dichloride and ethanol are used to dissolve the reactants.
Temperature Control: Reactions are carried out at controlled temperatures to ensure optimal reaction rates.
Purification: The final product is purified through crystallization and filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Azithromycin dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert oxime derivatives back to amines.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of azithromycin, such as oxime derivatives and amine derivatives .
Wissenschaftliche Forschungsanwendungen
Azithromycin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its therapeutic effects in treating bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Azithromycin dihydrochloride exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound from which azithromycin is derived. It has a similar structure but lacks the methyl-substituted nitrogen atom in the lactone ring.
Clarithromycin: Another macrolide antibiotic with a similar structure and spectrum of activity.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties
Uniqueness
Azithromycin dihydrochloride is unique due to its enhanced pharmacokinetic properties, including a longer half-life and better tissue penetration compared to erythromycin and other macrolides. This allows for less frequent dosing and improved patient compliance .
Eigenschaften
CAS-Nummer |
90581-31-0 |
|---|---|
Molekularformel |
C38H74Cl2N2O12 |
Molekulargewicht |
821.9 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrochloride |
InChI |
InChI=1S/C38H72N2O12.2ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |
InChI-Schlüssel |
WUTMHODASJRZBL-KUJJYQHYSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
Kanonische SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


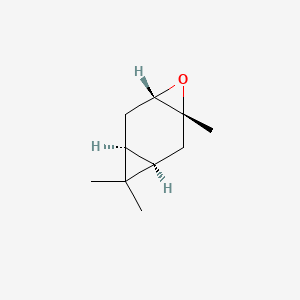
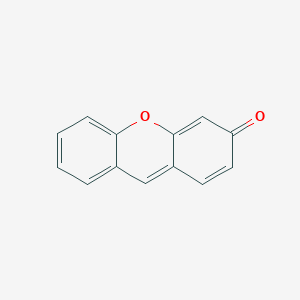
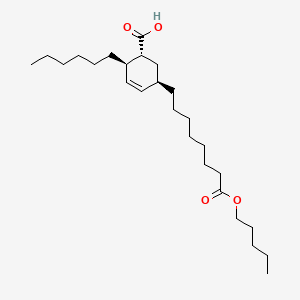
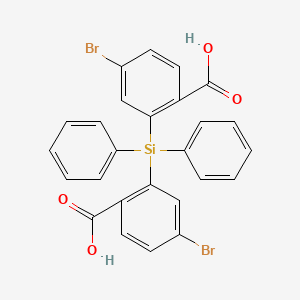
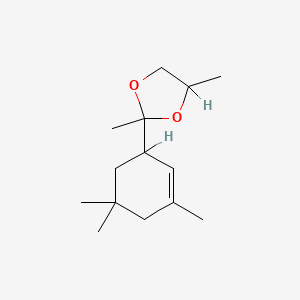
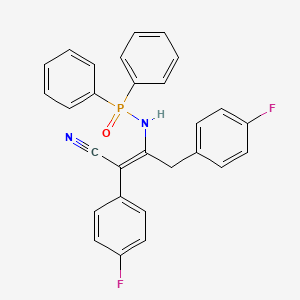
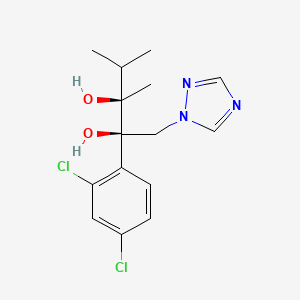

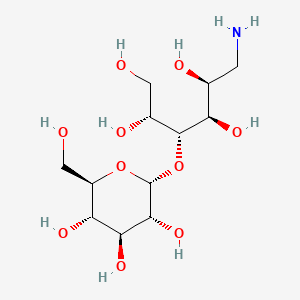
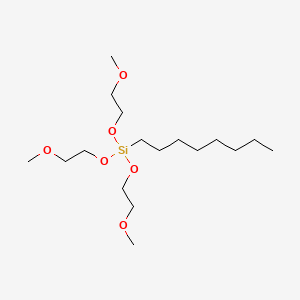
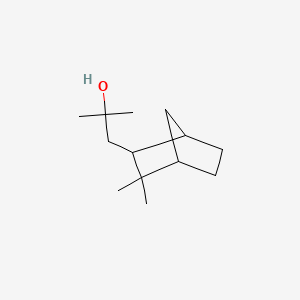

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
